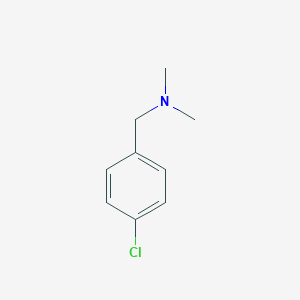

1-(4-chlorophenyl)-N,N-dimethylmethanamine

Übersicht

Beschreibung

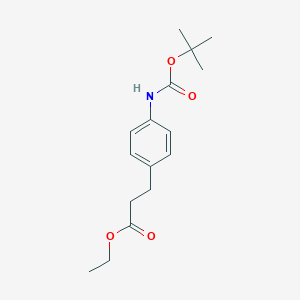

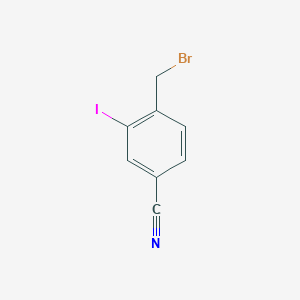

1-(4-Chlorophenyl)-N,N-dimethylmethanamine, also known as 4-chloro-N,N-dimethylbenzylamine, is an organic compound with a molecular formula of C9H13ClN. It is a colorless solid that is soluble in organic solvents. 4-Chloro-N,N-dimethylbenzylamine is a chiral compound, meaning it exists in two enantiomeric forms. It is a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other chemicals.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, is noted for its high affinity as an orally active h-NK(1) receptor antagonist. This compound exhibits significant effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

GPR14/Urotensin-II Receptor Agonism

3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, another variant, functions as a nonpeptidic agonist of the urotensin-II receptor. This compound, with an EC50 of 300 nM at the human UII receptor, displays high selectivity. The enantiopure forms of this compound have been found to primarily contribute to its UII receptor activity, making it a valuable pharmacological research tool and a potential drug lead (Croston et al., 2002).

Metabolite Identification in Human Urine

Studies involving chlorphenoxamine, a compound related to 1-(4-chlorophenyl)-N,N-dimethylmethanamine, have led to the identification of various metabolites in human urine. These include chlorphenoxamine-N-oxide and various phenylethanol derivatives, indicating the diverse metabolic pathways this compound undergoes in the human body (Goenechea et al., 1987).

Structural Analysis

The structural analysis of compounds like 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione provides insight into the molecule's geometry and intermolecular interactions. Such studies help in understanding the physical and chemical properties of these compounds, which is crucial for their potential applications in various fields (Yeo, Azizan, & Tiekink, 2019).

Wirkmechanismus

Target of Action

Similar compounds such as ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have been shown to exhibit significant effects on allergic asthma and allergic itching . These compounds have been found to interact with H1 receptors, which play a crucial role in allergic reactions .

Mode of Action

Related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp), leading to cellular death .

Biochemical Pathways

Related compounds like paclobutrazol affect the levels of plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck), thereby regulating plant growth .

Pharmacokinetics

For instance, certain derivatives were found to have improved kinetic solubilities and were metabolically stable in vitro .

Result of Action

For instance, certain hydrazine-coupled pyrazole derivatives exhibited potent antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZKSNAMPUQHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N,N-dimethylmethanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)